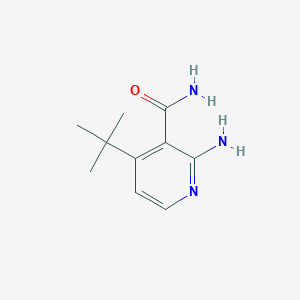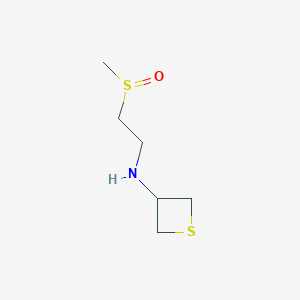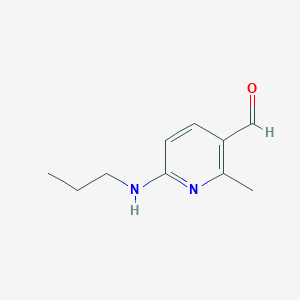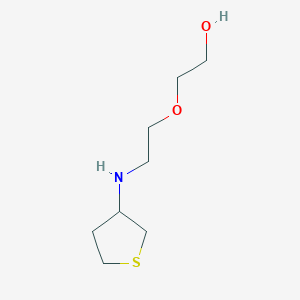![molecular formula C7H5ClIN3S B13009942 4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009942.png)
4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a unique structure combining pyrrole and triazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the reaction of pyrrole with chloramine and formamidine acetate can yield the desired triazine compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for scalability and yield. The use of transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are some of the methods employed to achieve large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert the triazine ring to its corresponding dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride and methyl iodide are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include substituted triazine derivatives, sulfoxides, and sulfones, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of antiviral drugs, such as remdesivir, which has shown efficacy against RNA viruses including SARS-CoV-2.
Cancer Research: It is also investigated for its potential anticancer properties, particularly as an inhibitor of various kinases involved in cell proliferation and survival.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying molecular interactions and pathways in biological systems.
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: It interferes with the JAK-STAT signaling pathway, which is involved in cell division, apoptosis, and immune responses. By inhibiting this pathway, the compound can exert anticancer and anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar pyrrolo structure but differs in the position of the triazine ring and the presence of a pyrimidine ring.
Pyrrolo[2,1-f][1,2,4]triazine Derivatives: Various derivatives of pyrrolo[2,1-f][1,2,4]triazine have been synthesized and studied for their biological activities.
Uniqueness
4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms, which contribute to its distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological processes.
Propiedades
Fórmula molecular |
C7H5ClIN3S |
|---|---|
Peso molecular |
325.56 g/mol |
Nombre IUPAC |
4-chloro-7-iodo-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H5ClIN3S/c1-13-7-10-6(8)4-2-3-5(9)12(4)11-7/h2-3H,1H3 |
Clave InChI |
ZMPYOMRCLRLNMH-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN2C(=CC=C2I)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Trifluoromethyl)benzo[d]oxazol-7-amine](/img/structure/B13009875.png)




![3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13009913.png)



![2H-Pyrimido[4,5-a]carbazol-2-one, 8-chloro-1,11-dihydro-](/img/structure/B13009927.png)

![7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13009934.png)

